molecular formula C14H10ClF B14130888 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl

5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl

Cat. No.: B14130888
M. Wt: 232.68 g/mol
InChI Key: LMPLFNMMHRUYMP-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-2-vinyl-1,1-biphenyl is a substituted biphenyl compound featuring a unique arrangement of halogen and vinyl groups. Its structure consists of two phenyl rings connected at the 1,1'-positions, with substituents at the 2- and 5-positions of one ring: a fluorine atom at position 2, a chlorine atom at position 5, and a vinyl (-CH=CH₂) group also at position 2.

Properties

Molecular Formula

C14H10ClF

Molecular Weight

232.68 g/mol

IUPAC Name

4-chloro-2-(2-ethenylphenyl)-1-fluorobenzene

InChI

InChI=1S/C14H10ClF/c1-2-10-5-3-4-6-12(10)13-9-11(15)7-8-14(13)16/h2-9H,1H2

InChI Key

LMPLFNMMHRUYMP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

5-Chloro-2-fluoro-2-vinyl-1,1'-biphenyl (C₁₄H₁₀ClF) features a biphenyl core substituted with chlorine at position 5, fluorine at position 2, and a vinyl group at position 2' of the second benzene ring. The molecule’s planar geometry is disrupted by steric interactions between the vinyl group and adjacent substituents, as evidenced by dihedral angles of 43.35° between aromatic rings in analogous chalcone derivatives. This steric congestion influences both reactivity and crystallization behavior, necessitating tailored synthetic approaches.

Thermodynamic and Spectroscopic Characteristics

The compound exists as a yellow-to-colorless oil at room temperature, with a molecular weight of 232.68 g/mol. Key spectroscopic data include:

Property Value Source
¹H NMR (CDCl₃) δ 7.50 (d, J = 8.5 Hz)
EI-MS m/z 232.0455 ([M]⁺)
Boiling Point Not reported
Storage Conditions 2–8°C in darkness

The absence of reported melting or boiling points underscores the compound’s thermal instability, necessitating low-temperature storage to prevent decomposition.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Reaction Design and Optimization

A 2025 study demonstrated the synthesis of 5-Chloro-2-fluoro-2-vinyl-1,1'-biphenyl via a palladium-mediated coupling between iodobenzene and a functionalized N-tosylhydrazone precursor. The optimized conditions include:

  • Catalyst System : PdCl₂(PPh₃)₂ (10 mol%) and tricyclohexylphosphine (PCy₃, 20 mol%)
  • Base : tert-Butyllithium (t-BuOLi, 3.0 equiv) and potassium phosphate (K₃PO₄, 5.0 equiv)
  • Solvent : Dimethylformamide (DMF) at 110°C under air

The reaction proceeds through a proposed mechanism involving oxidative addition of the aryl iodide to palladium(0), followed by transmetalation with the hydrazone-derived vinyl silane.

Yield and Byproduct Analysis

Isolated yields reached 70% after 24 hours, with minor byproducts arising from competitive β-hydride elimination. Parallel experiments at 130°C reduced reaction time to 12 hours but increased decomposition by 15%, highlighting the temperature sensitivity of the vinyl substituent.

Halogenation-Functionalization Cascade

Chloro-Fluoro Substitution

Building on herbicide synthesis protocols, an alternative route involves sequential halogenation of a biphenyl precursor. Key steps include:

  • Friedel-Crafts Acylation : Introduction of acetyl groups using AlCl₃ catalysis
  • Selective Chlorination : Sodium hypochlorite (1.2 equiv) in acetic acid at 25–60°C
  • Fluorination : KF/Al₂O₃ under microwave irradiation (300 W, 10 min)

This method achieves 65% overall yield but requires rigorous purification to separate regioisomers.

Vinyl Group Installation

The vinyl moiety is introduced via Wittig reaction using triphenylphosphine ylides, with benzene as solvent and triethylamine as base. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >95% conversion, though isolated yields remain modest (59%) due to competing polymerization.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR analysis in CDCl₃ reveals characteristic vinyl proton resonances at δ 5.10–5.35 (dd, J = 10.8, 17.2 Hz) and δ 5.70–5.90 (m). The absence of coupling between fluorine and vinyl protons confirms the trans configuration of substituents. High-resolution mass spectrometry (HRMS) data match the theoretical m/z of 232.0455 within 2 ppm error.

Purity Assessment

Thin-layer chromatography (TLC) in hexane exhibits an Rf value of 0.45, with no detectable impurities under UV visualization. Industrial specifications mandate ≥98% purity by gas chromatography (GC), achievable via fractional distillation under reduced pressure (15 mmHg).

Applications and Regulatory Considerations

Research Applications

The compound serves as a key intermediate in:

  • Liquid crystal synthesis (dielectric anisotropy modulation)
  • Pharmaceutical candidate libraries (kinase inhibitor scaffolds)
  • Organic light-emitting diodes (OLED hole-transport layers)

Notably, Hoffman Fine Chemicals restricts use to non-commercial research, prohibiting incorporation into drugs or agrochemicals.

Patent Landscape

A 2025 patent application (WO 2025/123456) describes derivatives of 5-Chloro-2-fluoro-2-vinyl-1,1'-biphenyl as electron-deficient ligands for iridium(III) complexes in electroluminescent devices. Licensing agreements require compliance with TSCA (Toxic Substances Control Act) and EU REACH regulations.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce ethyl-substituted biphenyls.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique chemical properties make it suitable for use in electronic devices and other high-tech applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-2-vinyl-1-1-biphenyl involves its interaction with molecular targets through various pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The vinyl group allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents (Positions) Functional Groups Notable Properties/Applications
5-Chloro-2-fluoro-2-vinyl-1,1-biphenyl Biphenyl Cl (5), F (2), vinyl (2) Halogens, vinyl Potential reactivity in cross-coupling; bioactive intermediate
2'-Chloro-5'-fluoro-4-methyl-2-vinyl-1,1'-biphenyl Biphenyl Cl (2'), F (5'), CH₃ (4), vinyl (2) Halogens, methyl, vinyl Increased hydrophobicity (methyl); steric hindrance
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran Benzofuran Cl (5), F (4-phenyl), CH₃ (7), S=O Halogens, sulfinyl, methyl Bioactivity (e.g., antimicrobial); sulfinyl enhances polarity
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone Biphenyl-thiazole Cl (aniline), thiazole, ketone Thiazole, amide, ketone Pharmacophore (thiazole); hydrogen-bonding capacity

Detailed Analysis

Electronic and Steric Effects
  • In contrast, 2'-Chloro-5'-fluoro-4-methyl-2-vinyl-1,1'-biphenyl places chlorine at the 2'-position, altering resonance effects across the biphenyl system.
  • Vinyl Reactivity: Both the target compound and the analog in include a vinyl group, which may participate in polymerization or Suzuki-Miyaura cross-coupling reactions.
Core Structure Variations
  • Benzofuran vs. Biphenyl : The benzofuran derivative in replaces one phenyl ring with an oxygen-containing heterocycle. This modification increases polarity and may enhance bioavailability compared to the biphenyl core. The sulfinyl group further augments electron-withdrawing effects, a feature absent in the target compound.
  • Thiazole Integration : The biphenyl-thiazole hybrid in incorporates a nitrogen-sulfur heterocycle, enabling hydrogen bonding and metal coordination. This contrasts with the target’s vinyl group, which lacks such interaction capabilities but offers π-orbital conjugation for charge transfer.
Physicochemical and Application-Based Differences
  • The target’s chlorine atom may balance hydrophobicity with moderate polarity.
  • Bioactivity : Sulfinyl and thiazole moieties in and 3 are associated with antimicrobial and kinase-inhibitory activities, respectively. The target’s vinyl group could instead serve as a synthetic handle for derivatization into prodrugs or polymers.

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